2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, a quinazolinone moiety, and a thiomethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Moiety: This step involves the reaction of anthranilic acid with formamide under acidic conditions to yield 4-oxo-3,4-dihydroquinazoline.
Introduction of the Thiomethyl Group: The quinazolinone intermediate is then reacted with methylthiol in the presence of a base such as sodium hydride to introduce the thiomethyl group.
Formation of the Pyridine Carboxamide: The final step involves the coupling of the thiomethyl-quinazolinone intermediate with 2-chloronicotinic acid under basic conditions to form the desired pyridine carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone moiety can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate: Shares the thiomethyl and pyrimidine moieties but lacks the quinazolinone structure.
2-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid: Contains the quinazolinone and thiomethyl groups but differs in the acetic acid moiety.
Uniqueness
2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide is unique due to its combination of a pyridine ring, quinazolinone moiety, and thiomethyl group, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-methylsulfanyl-N-(oxolan-2-ylmethyl)-N-[(4-oxo-3H-quinazolin-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-29-20-16(8-4-10-22-20)21(27)25(12-14-6-5-11-28-14)13-18-23-17-9-3-2-7-15(17)19(26)24-18/h2-4,7-10,14H,5-6,11-13H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTGUCLTCPTKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N(CC2CCCO2)CC3=NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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